3-(3-Methylbutyl)aniline
Overview
Description
3-(3-Methylbutyl)aniline, also known as 3-isopentylaniline, is an organic compound belonging to the class of aniline derivatives. It is characterized by the presence of an aniline group substituted with a 3-methylbutyl chain.
Mechanism of Action
Mode of Action
Anilines in general are known to interact with various biological targets, often through non-covalent interactions such as hydrogen bonding and π-π stacking . The specific interactions of 3-(3-Methylbutyl)aniline with its targets would depend on the nature of these targets.
Biochemical Pathways
Anilines can participate in a variety of biochemical reactions, including oxidation and reduction reactions . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
Anilines in general are known to be well-absorbed and widely distributed in the body, and they are primarily metabolized by the liver .
Result of Action
Anilines can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound .
Biochemical Analysis
Biochemical Properties
Aniline, a related compound, is known to interact with various enzymes and proteins . It’s plausible that 3-(3-Methylbutyl)aniline may have similar interactions, but specific details are currently unavailable.
Cellular Effects
For instance, aniline oligomers have been shown to exhibit different levels of cytotoxicity to different cell types
Molecular Mechanism
Aniline, a related compound, is known to undergo various reactions at the benzylic position . These reactions involve free radical bromination, nucleophilic substitution, and oxidation
Metabolic Pathways
Aniline, a related compound, is known to undergo N-acetylation, a common metabolic pathway
Subcellular Localization
The localization of a compound within a cell can have significant effects on its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbutyl)aniline typically involves the catalytic hydrogenation of precursor compounds. For instance, catalytic hydrogenation of a suitable precursor on palladium on carbon (Pd/C) in ethyl acetate at room temperature can yield this compound with high efficiency .
Industrial Production Methods: Industrial production methods for this compound may involve similar catalytic hydrogenation processes, optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated and nitrated aniline derivatives.
Scientific Research Applications
3-(3-Methylbutyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various polymers and advanced materials.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Aniline: The parent compound, with a simpler structure lacking the 3-methylbutyl substitution.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
2,4-Dimethylaniline: An aniline derivative with two methyl groups attached to the aromatic ring.
Uniqueness: 3-(3-Methylbutyl)aniline stands out due to its unique 3-methylbutyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
3-(3-methylbutyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8-9H,6-7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHQUCSULUWIKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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